

Introduction to 11-Methoxy-Bisnoryangonin and Its Biosynthesis

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Compound Focus: Bisnoryangonin

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11-Methoxy-Bisnoryangonin is a styrylpyrone compound with significant promise for human healthcare, exhibiting a range of important biological activities such as effects on the nervous system, and potential anti-diabetic, anti-oxidative, anti-platelet, anti-inflammatory, anti-cancer, and antiviral properties [1] [2].

These compounds are traditionally obtained by extraction from raw plants or mushrooms, which often yields complex mixtures that are difficult to separate into pure compounds [1]. **De novo biosynthesis** in a heterologous microbial host like *Escherichia coli* offers a solution, enabling the production of individual styrylpyrones as single compounds from simple carbon sources like glucose [1] [2]. This approach facilitates larger-scale production and easier isolation [1].

The overall biosynthetic pathway for 11-Methoxy-**Bisnoryangonin** from glucose can be visualized as follows, involving the conversion of glucose to L-tyrosine, then to ferulic acid, and finally to the target molecule:

Pathway Engineering and Plasmid Construction

The functional combination of plant-specific biosynthetic pathways into microorganisms allows for the production of individual styrylpyrones [1]. The artificial biosynthetic pathway for 11-Methoxy-**Bisnoryangonin** consists of five key genes expressed from two plasmids [1] [2].

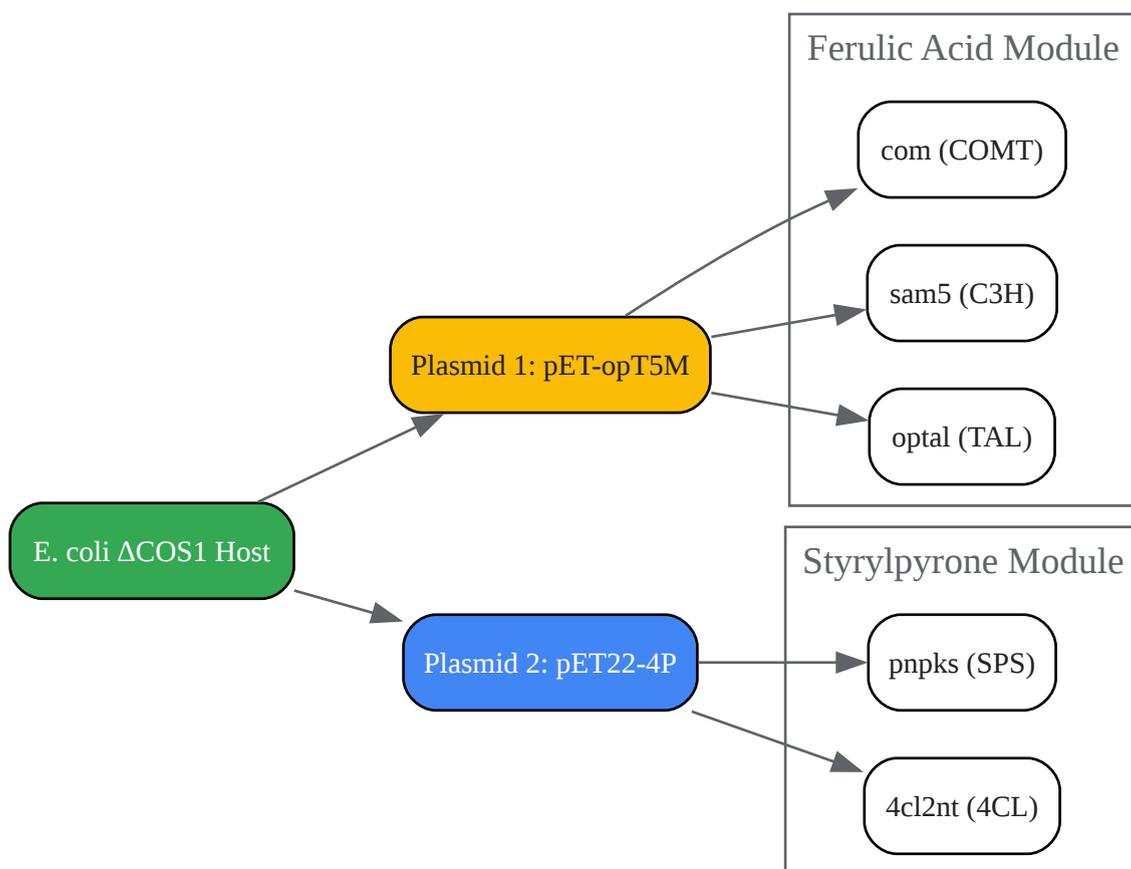
- **Plasmid 1: pET-opT5M** - This vector is responsible for the production of ferulic acid from the endogenous amino acid L-tyrosine and contains three genes [1] [2]:
 - **optal**: A codon-optimized gene encoding Tyrosine Ammonia-Lyase (TAL). This enzyme converts L-tyrosine to *p*-coumaric acid.
 - **sam5**: A codon-optimized gene encoding a C3H (4-coumarate 3-hydroxylase) from *Saccharothrix espanaensis*. It hydroxylates *p*-coumaric acid to yield caffeic acid.
 - **com**: A gene encoding Caffeic Acid O-Methyltransferase (COMT) from *Arabidopsis thaliana*. It methylates caffeic acid to produce ferulic acid.
- **Plasmid 2: pET22-4P** - This vector converts the ferulic acid produced in the previous steps into the final product and contains two genes [1] [2]:
 - **4cl2nt**: A codon-optimized 4-Coumarate:CoA Ligase (4CL) from *Nicotiana tabacum*. It activates ferulic acid to form feruloyl-CoA.
 - **pnpks**: A Styrylpyrone Synthase (SPS) gene from *Piper nigrum*. This is a type III Polyketide Synthase (PKS) that condenses feruloyl-CoA with two molecules of malonyl-CoA and catalyzes lactonization to form 11-Methoxy-**Bisnoryangonin** [1].

Host Strain Selection and Engineering

The choice and engineering of the microbial host are critical for achieving high titers. The most effective production used an engineered **L-tyrosine overproducing *E. coli* ΔCOS1 strain** [1] [2]. This strain contains the following genomic modifications to enhance the flux toward L-tyrosine:

- **ΔtyrR**: Deletion of the tyrosine repressor gene.
- **tyrA^{fbr}**: A feedback-resistant variant of chorismate mutase/prephenate dehydrogenase.
- **aroG^{fbr}**: A feedback-resistant variant of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase [2].

The genetic relationships and components of this engineered system are illustrated below:



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Detailed Cultivation and Production Protocol

Here is a step-by-step protocol for producing 11-Methoxy-**Bisnoryangonin**, based on the methods that yielded up to **52.8 mg/L** in 24 hours [1] [2].

Materials and Equipment

- **Strains:** *E. coli* Δ COS1 strain harboring both pET-opT5M and pET22-4P plasmids (referred to as strain P3 in the research) [2].
- **Media:**
 - **Luria-Bertani (LB) Medium:** For seed culture and plasmid propagation.
 - **MOPS Minimal Medium** [3]: Supplemented with 5 g/L D-glucose and 4 g/L NH₄Cl for the production phase.

- **Antibiotics:** Ampicillin (100 mg/L) and Kanamycin (50 mg/L) [1] [2].
- **Inducer:** Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- **Equipment:** Shaking incubator, centrifuges, sterile bioreactors or flasks, HPLC system for analysis.

Procedure

- **Strain Preparation:** Transform the *E. coli* Δ COS1 host strain with the pET-opT5M and pET22-4P plasmids. Select positive clones on LB agar plates containing both ampicillin and kanamycin.
- **Seed Culture:** Inoculate a single colony into a flask containing LB medium with both antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
- **Production Culture:** Inoculate the production MOPS minimal medium (with antibiotics and 5 g/L glucose) with the seed culture to a starting OD600 of approximately 0.1.
- **Induction:** When the culture reaches an OD600 of \sim 1.65, add an equal volume of fresh, pre-warmed MOPS medium to replenish nutrients. Simultaneously, induce the pathway by adding IPTG to a **final concentration of 1 mM** [3].
- **Production Phase:** Continue the cultivation for **24 hours** at **30°C** with shaking.
- **Harvesting:** After 24 hours, harvest the cells and medium by centrifugation (e.g., 5000 g, 15 minutes, 4°C). The product can be analyzed from both the supernatant and cell pellet, or as specified in the analytical method.

Analytical Methods and Data Analysis

- **Analysis:** High-Performance Liquid Chromatography (HPLC) is used for product identification and quantification [1] [2].
- **Standard:** A purified standard of 11-Methoxy-**Bisnoryangonin** is required for creating a calibration curve. Researchers typically characterize the new product using spectroscopic methods when a standard is unavailable [1].

The table below summarizes the key quantitative data from the foundational study:

Table 1: Production Titer of 11-Methoxy-**Bisnoryangonin** in Engineered *E. coli* Strains

E. coli Strain / Plasmid Configuration	Production Titer (mg/L)	Fold Increase	Key Features
Parental C41(DE3) with pET22-4P only (Strain P1)	\sim 6.2 (estimated)	(Baseline)	Contains only SPS and 4CL genes; requires fed ferulic acid [1].

E. coli Strain / Plasmid Configuration	Production Titer (mg/L)	Fold Increase	Key Features
Parental C41(DE3) with both plasmids (Strain P2)	~6.2 (estimated)	~1x	Contains all five genes but lacks engineered L-tyrosine overproduction [1].
Engineered Δ COS1 with both plasmids (Strain P3)	52.8	~8.5x	L-tyrosine overproducing host; enables de novo synthesis from glucose [1] [2].

Discussion and Troubleshooting

- **Critical Success Factor:** The ~8.5-fold increase in titer highlights that the availability of the aromatic amino acid precursor **L-tyrosine** is a major bottleneck. Using an engineered overproducing host is essential for high-yield de novo biosynthesis from glucose [1].
- **Pathway Balancing:** The research employed a modular approach, distributing genes across two plasmids with different copy numbers and promoters. This strategy helps balance the expression of the five enzymes to avoid the accumulation of toxic or inhibitory intermediates [3].
- **Malonyl-CoA Supply:** The biosynthesis requires malonyl-CoA as an extender substrate. If production is low, consider strategies to enhance malonyl-CoA availability, such as supplementing with malonate or engineering the native fatty acid pathway [3].

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